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molecular formula C10H12FNOS2 B8564386 Methyl (4-ethoxy-3-fluorophenyl)carbamodithioate CAS No. 194923-13-2

Methyl (4-ethoxy-3-fluorophenyl)carbamodithioate

Cat. No. B8564386
M. Wt: 245.3 g/mol
InChI Key: ICTOAQZVVICEMJ-UHFFFAOYSA-N
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Patent
US05863932

Procedure details

Carbon disulfide (2.0 g, 26 mmol) was added to a mixture of 4-ethoxy-3-fluoroaniline (2.7 g, 17 mmol) and triethylamine (4.0 g, 40 mmol) while stirring. The mixture was stirred at room temperature for 10 hours, N,N-dimethylformamide (30 ml) was added thereto and methyl iodide (2.2 g, 16 mmol) was added dropwise. The mixture was stirred at room temperature for 30 minutes and dilute hydrochloric acid was added thereto, followed by extraction with diethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (elution solvent; hexane:ethyl acetate=4:1) to obtain methyl 4-ethoxy-3-fluorophenyldithiocarbamate (2.5 g, 10 mmol) as crystals. m.p. 108.0° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].[CH2:4]([O:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=1[F:14])[CH3:5].[CH2:15](N(CC)CC)C.CI.Cl>CN(C)C=O>[CH2:4]([O:6][C:7]1[CH:13]=[CH:12][C:10]([NH:11][C:1](=[S:3])[S:2][CH3:15])=[CH:9][C:8]=1[F:14])[CH3:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)OC1=C(C=C(N)C=C1)F
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was subjected to silica gel column chromatography (elution solvent; hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)NC(SC)=S)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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